3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-methylnonan-2-ol
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-methylnonan-2-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various scientific and industrial applications due to its stability, hydrophobicity, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-methylnonan-2-ol typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 2-methylnonan-2-ol using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-methylnonan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to an alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of perfluorinated ketones or carboxylic acids.
Reduction: Formation of perfluorinated alkanes.
Substitution: Formation of various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-methylnonan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of fluorinated surfactants, lubricants, and coatings due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-methylnonan-2-ol is primarily influenced by its fluorine atoms. The high electronegativity of fluorine creates a strong electron-withdrawing effect, which can stabilize reactive intermediates and influence the reactivity of the compound. This effect is utilized in various chemical reactions and applications, where the compound can act as a stabilizing agent or a reactive intermediate.
Comparison with Similar Compounds
Similar Compounds
1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-: Another fluorinated alcohol with similar properties but a different carbon chain length.
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: A fluorinated epoxide with similar fluorine content but different functional groups.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-methylnonan-2-ol is unique due to its specific structure, which combines a high degree of fluorination with a secondary alcohol group. This combination imparts unique reactivity and stability, making it valuable in specialized applications where other fluorinated compounds may not be as effective.
Properties
CAS No. |
92914-88-0 |
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Molecular Formula |
C10H7F15O |
Molecular Weight |
428.14 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-2-methylnonan-2-ol |
InChI |
InChI=1S/C10H7F15O/c1-3(2,26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h26H,1-2H3 |
InChI Key |
BZJOFKMJAVMVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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